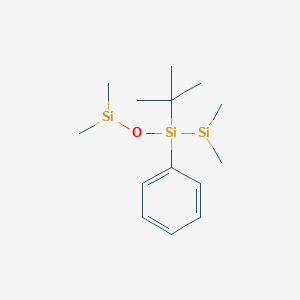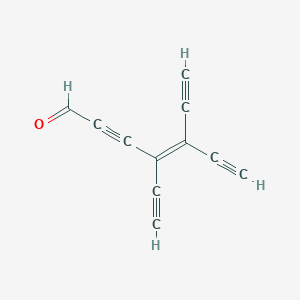
4,5-Diethynylhept-4-ene-2,6-diynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethynylhept-4-ene-2,6-diynal is a unique chemical compound characterized by its distinct structure, which includes multiple ethynyl and diynal groups
Méthodes De Préparation
The synthesis of 4,5-Diethynylhept-4-ene-2,6-diynal typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as hept-4-ene and ethynyl derivatives.
Reaction Conditions: The reactions are often carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
4,5-Diethynylhept-4-ene-2,6-diynal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Applications De Recherche Scientifique
4,5-Diethynylhept-4-ene-2,6-diynal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4,5-Diethynylhept-4-ene-2,6-diynal involves its interaction with molecular targets through its reactive ethynyl and diynal groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
Comparaison Avec Des Composés Similaires
4,5-Diethynylhept-4-ene-2,6-diynal can be compared with other similar compounds, such as:
1,4-Dithiane-2,5-diol: Used in the synthesis of thiophenes, this compound shares some structural similarities but differs in its sulfur-containing ring.
2,6-Diethyl-4-methylaniline: Another compound with ethynyl groups, but with different functional groups and applications.
(S)-5-Methylhept-2-en-4-one: Known for its use in flavor compounds, this compound has a different structural framework but shares some synthetic routes.
Propriétés
Numéro CAS |
823813-78-1 |
|---|---|
Formule moléculaire |
C11H4O |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
4,5-diethynylhept-4-en-2,6-diynal |
InChI |
InChI=1S/C11H4O/c1-4-10(5-2)11(6-3)8-7-9-12/h1-3,9H |
Clé InChI |
SRXLNYMCWURXMU-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#C)C#CC=O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


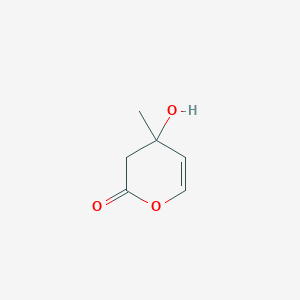
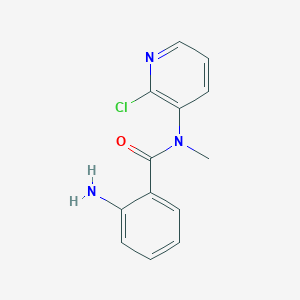
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
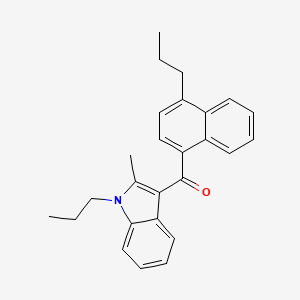
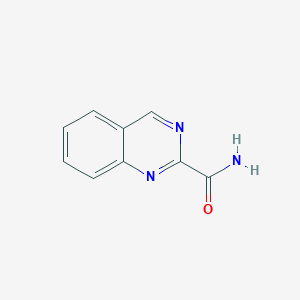
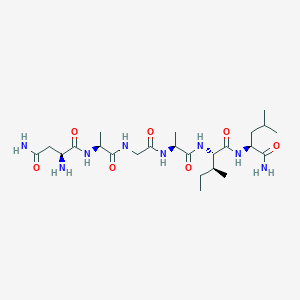
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
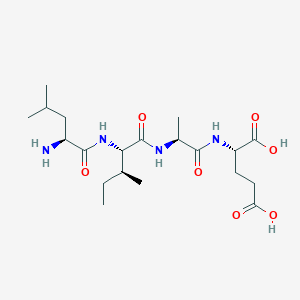
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)

